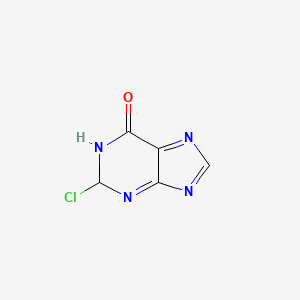

2-Chloro-1H-purin-6(7H)-one

Description

Structural Classification and Nomenclatural Context within Heterocyclic Systems

2-Chloro-1H-purin-6(7H)-one is classified as a purine (B94841), a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. rsc.orgresearchgate.netrsc.org The systematic IUPAC name for this compound is 2-chloro-1,7-dihydropurin-6-one. nih.gov It is also commonly referred to as 2-chlorohypoxanthine. nih.gov

The structure is characterized by a chlorine atom at the 2-position, a carbonyl group at the 6-position, and the potential for tautomerism involving the nitrogen atoms of the purine core. Tautomerism, the migration of a proton, is a key characteristic of purines, with the N(7)H and N(9)H forms often coexisting in equilibrium. acs.orgresearchgate.net The specific tautomeric form, this compound, indicates that the protons are located at the N1 and N7 positions of the purine ring system.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 13368-14-4 nih.govachemblock.comsigmaaldrich.comchemscene.com |

| Molecular Formula | C5H3ClN4O nih.govachemblock.comsigmaaldrich.com |

| Molecular Weight | 170.56 g/mol nih.govachemblock.comsigmaaldrich.com |

| IUPAC Name | 2-chloro-1,7-dihydropurin-6-one nih.govachemblock.com |

| InChI Key | NAWXNMJLDBQYEM-UHFFFAOYSA-N sigmaaldrich.com |

| Canonical SMILES | C1=NC2=C(N1)C(=O)NC(=N2)Cl nih.gov |

| Synonyms | 2-Chlorohypoxanthine, 2-Chloro-6-hydroxypurine nih.gov |

Historical Perspective and Evolving Academic Interest in Halogenated Purine Derivatives

The study of purine derivatives has a rich history, driven by their fundamental roles in biological systems. The introduction of halogen atoms into the purine scaffold marked a significant advancement, providing chemists with versatile handles for further chemical modifications. Halogenated purines, such as 6-chloropurine (B14466), have historically been crucial intermediates in the synthesis of a wide array of purine derivatives. researchgate.netppm.edu.pl The reactivity of the halogen, particularly its susceptibility to nucleophilic substitution, allows for the introduction of various functional groups at specific positions on the purine ring. evitachem.com

Initially, interest in halogenated purines was closely tied to the development of antimetabolites for cancer therapy. Over time, the scope of research has broadened considerably. The development of new synthetic methodologies, including cross-coupling reactions, has further expanded the chemical space accessible from halogenated purine precursors. avcr.cz This has led to the creation of extensive libraries of purine derivatives for screening against a multitude of biological targets. researchgate.net The academic interest in compounds like this compound continues to evolve as new biological roles for purine derivatives are discovered and more sophisticated synthetic tools become available. researchgate.net

Broader Significance of the Purine Scaffold in Contemporary Chemical Biology and Medicinal Chemistry Investigations

The purine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. acs.org This versatility stems from the fact that purines are fundamental components of life, forming the building blocks of nucleic acids (adenine and guanine) and playing central roles in cellular energy transfer (ATP) and signaling. rsc.orgacademie-sciences.fr

Due to their structural similarity to endogenous molecules, synthetic purine derivatives can interact with a wide range of biological targets, including enzymes and receptors. researchgate.netnih.gov This has led to the development of purine-based drugs for a variety of diseases. researchgate.netnih.gov

Table 2: Examples of Therapeutic Areas for Purine-Based Drugs

| Therapeutic Area | Examples of Targets/Mechanisms |

| Anticancer | Kinase inhibitors, Antimetabolites researchgate.netacademie-sciences.frnih.gov |

| Antiviral | Inhibition of viral DNA/RNA synthesis academie-sciences.frnih.gov |

| Anti-inflammatory | Modulation of immune responses nih.gov |

| Neurological Disorders | Targeting adenosine (B11128) receptors researchgate.net |

The ability to modify the purine core at various positions allows for the fine-tuning of a compound's biological activity and properties. researchgate.net For instance, substitutions at the 2, 6, and 9 positions of the purine ring have been extensively explored to create potent and selective inhibitors of specific enzymes, such as cyclin-dependent kinases (CDKs). mdpi.com The introduction of halogen atoms, as seen in this compound, often enhances the binding affinity of a ligand to its protein target through halogen bonding. mdpi.com The ongoing investigation into the vast chemical and biological potential of the purine scaffold ensures its continued importance in the fields of chemical biology and drug discovery. researchgate.netresearchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,2-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1,5H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWXNMJLDBQYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(NC(=O)C2=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for 2-Chloro-1H-purin-6(7H)-one

The synthesis of the this compound core relies on well-established principles of heterocyclic chemistry, primarily involving the construction of the bicyclic purine (B94841) system from substituted pyrimidine (B1678525) precursors or the chemical modification of other readily available purines.

Strategic Selection of Precursor Compounds and Starting Materials

The construction of the purine ring system is a cornerstone of synthetic strategy. A common and effective approach involves the cyclization of a suitably substituted diaminopyrimidine. For instance, precursors like 2,4-dichloro-5,6-diaminopyrimidine can be utilized, where the pyrimidine ring already contains some of the required functionality.

However, a more prevalent and often more efficient pathway begins with an existing purine derivative that can be chemically modified. A key starting material in this context is 2,6-dichloropurine (B15474). This compound is synthesized from xanthine (B1682287) (2,6-dihydroxypurine) via chlorination using reagents such as phosphorus oxychloride, often in the presence of a weak nucleophilic organic base like an amidine or guanidine (B92328) base. researchgate.net The synthesis of 2,6-dichloropurine itself is a critical first step, with various methods developed to optimize this process for industrial viability. researchgate.netchemicalbook.comgoogle.com

Once 2,6-dichloropurine is obtained, the target compound, this compound, can be generated through selective hydrolysis. The chlorine atom at the C-6 position is significantly more reactive towards nucleophilic substitution than the chlorine at the C-2 position. This difference in reactivity allows for the selective replacement of the C-6 chloro group with a hydroxyl group (which exists in tautomeric equilibrium with the keto form) under controlled conditions, leaving the C-2 chloro group intact.

Optimization of Reaction Conditions and Parameters

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency. For the chlorination of xanthine to 2,6-dichloropurine, key parameters include temperature, reaction time, and the choice of base and solvent. For example, one method involves heating xanthine with phosphorus oxychloride at high temperatures (e.g., 180°C) for several hours in a pressurized vessel. guidechem.com

For the subsequent selective hydrolysis of 2,6-dichloropurine, careful control of pH and temperature is necessary to prevent the substitution of the C-2 chlorine atom. Mild basic or aqueous acidic conditions are typically employed to facilitate the desired C-6 hydrolysis. The choice of solvent is also critical; it must solubilize the starting material without promoting unwanted side reactions.

Techniques for Isolation and Purification of Synthetic Products

The purification of purine derivatives like this compound is essential to remove unreacted starting materials, reagents, and byproducts. Common techniques include:

Crystallization and Recrystallization : This is a primary method for purifying solid products. The crude product is dissolved in a suitable hot solvent (e.g., methanol, ethanol, or water) and allowed to cool slowly, forming pure crystals that can be collected by filtration. chemicalbook.comwikipedia.org

Extraction : Liquid-liquid extraction can be used to separate the product from the reaction mixture based on its solubility. For instance, after quenching a reaction in water, the product may be extracted into an organic solvent like ethyl acetate. chemicalbook.comgoogle.com

Chromatography : For more challenging separations, column chromatography is employed. Normal-phase chromatography on silica (B1680970) gel using solvent systems like dichloromethane/methanol or ethyl acetate/hexane is common for purines with non-polar substituents. For more polar compounds like this compound, reversed-phase chromatography (C18) may be more effective. teledynelabs.comopenaccesspub.org

Derivatization Strategies Applied to the this compound Core

The this compound scaffold is a valuable platform for further chemical modification. Derivatization can be targeted at several positions, most notably the nitrogen atoms of the purine ring and the C-6 position in related precursors.

Regioselective Alkylation Reactions at Purine Nitrogen Positions (e.g., N7, N9)

Alkylation of the purine core is a fundamental transformation, but it often presents a regioselectivity challenge, yielding a mixture of N7 and N9 isomers. The thermodynamically more stable N9 isomer typically predominates, but the kinetically favored N7 isomer can also be formed. nih.gov The specific outcome is highly dependent on the substrate, alkylating agent, solvent, and base.

Several strategies have been developed to control the site of alkylation:

Steric Shielding : Introducing a bulky substituent at the C-6 position can physically block the N7 position, directing incoming electrophiles (alkylating agents) to the N9 position. This "shielding" effect has been used to achieve highly regiospecific N9 alkylation. researchgate.net

Catalyst Control : A direct and regioselective method for introducing tert-alkyl groups at the N7 position has been developed using a Lewis acid catalyst like tin(IV) chloride (SnCl4) with N-trimethylsilylated purines. nih.gov

Reaction Conditions : For simpler alkylations, the choice of base and solvent plays a significant role. Mitsunobu reactions are often reported to favor the N9 isomer. mdpi.com The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (n-Bu4NBr), in a biphasic system (e.g., toluene (B28343) and aqueous sodium hydroxide) can also influence regioselectivity. nih.gov

Table 1: Influence of Reaction Conditions on N7/N9 Alkylation of Purine Analogues

Synthetic Approaches for Substitution at the C-2 Position and Resulting Reactivity Patterns

The purine ring system exhibits distinct reactivity at its different carbon positions. In di-substituted purines such as 2,6-dichloropurine, the C-6 position is significantly more reactive towards nucleophilic aromatic substitution (SNA_r) than the C-2 position. researchgate.net This reactivity pattern is a consequence of the electronic distribution within the purine core, where the C-6 carbon is more electron-deficient and thus more susceptible to nucleophilic attack.

Studies using 35Cl Nuclear Quadrupole Resonance (NQR) spectroscopy on 2,6-dichloropurine ribonucleoside have experimentally confirmed the chemical non-equivalence of the chlorine atoms at the C-2 and C-6 positions. researchgate.net The NQR frequency for the chlorine at C-6 is higher than that for the chlorine at C-2, which is attributed to the differing electronic environments. The C-2 position is flanked by two nitrogen atoms, which act as electron donors, increasing the electron density at C-2 and thus reducing its susceptibility to nucleophilic attack compared to C-6, which has only one adjacent ring nitrogen. researchgate.net

Consequently, selective substitution at the C-6 position can be readily achieved, leaving the C-2 chloro group intact for subsequent transformations. nih.gov Direct substitution at the C-2 position of a 2-chloro-6-substituted purine is challenging and often requires harsher conditions or activation of the purine ring. The reactivity order in neutral purines for nucleophilic substitution is generally C-6 > C-2. wur.nl However, this can be influenced by the nature of the substituent at C-6 and the reaction conditions. For instance, introducing a strong electron-donating group at C-6 can further deactivate the C-2 position towards nucleophilic attack. Conversely, cross-coupling reactions provide a more viable route for the functionalization of the C-2 position.

Carbon-Carbon Bond Forming Reactions: Application of Cross-Coupling Methodologies (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to the purine scaffold for the introduction of aryl, heteroaryl, and alkenyl substituents.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, demonstrates excellent regioselectivity with dihalopurines. scispace.com The reaction of 9-benzyl-2,6-dichloropurine with one equivalent of an arylboronic acid selectively occurs at the more reactive C-6 position, yielding the 2-chloro-6-arylpurine derivative in good yield. scispace.comiitkgp.ac.in To achieve substitution at both positions, an excess of the boronic acid is required. scispace.com

This inherent regioselectivity allows for the stepwise and controlled synthesis of diversely substituted purines. The reactivity of the halogen at the C-2 position is lower, but substitution can be achieved, particularly when a more reactive halogen like iodine is present at that position. For example, the reaction of 9-benzyl-6-chloro-2-iodopurine with phenylboronic acid selectively yields 9-benzyl-6-chloro-2-phenylpurine, leaving the C-6 chloro group untouched. scispace.comiitkgp.ac.in This highlights the typical halide reactivity order in cross-coupling reactions (I > Br > Cl).

| Starting Material | Boronic Acid (Equivalents) | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1) | Pd(PPh3)4, K2CO3, Toluene, 100 °C | 9-Benzyl-2-chloro-6-phenylpurine | 77 | scispace.com |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (3) | Pd(PPh3)4, K2CO3, Toluene, 100 °C | 9-Benzyl-2,6-diphenylpurine | 84 | scispace.com |

| 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid (1.2) | Pd(PPh3)4, K2CO3, Toluene, 100 °C | 9-Benzyl-6-chloro-2-phenylpurine | 69 | scispace.com |

The Stille coupling , which utilizes organotin reagents, is another versatile method for C-C bond formation. organic-chemistry.orglibretexts.org While less common than the Suzuki coupling due to the toxicity of tin compounds, it offers a broad scope for coupling various organic groups to the purine core. organic-chemistry.orgwikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org This reaction can also be applied to purine systems to introduce complexity and build elaborate molecular architectures. libretexts.org

Intramolecular Cyclization Reactions Leading to Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems from purine precursors can be achieved through intramolecular cyclization reactions. This strategy involves introducing a side chain onto the purine ring, typically at a nitrogen or carbon atom, which contains a reactive functional group capable of cyclizing onto another position of the purine core.

While specific examples starting directly from this compound are not extensively documented, general strategies for forming fused systems can be applied. For instance, a common approach involves the nucleophilic substitution of a chloropurine with a bifunctional reagent. The newly introduced side chain can then undergo a subsequent intramolecular reaction, such as a condensation or a transition metal-catalyzed C-H activation/arylation, to form a new ring. The synthesis of polycyclic fused 7-deazapurines has been accomplished via thermal cyclization of 5-aryl-6-azidopyrimidines, demonstrating a viable pathway for constructing fused systems from related heterocyclic precursors.

Another approach involves Thorpe-Ziegler cyclization. For example, alkylation of a pyridone precursor with ethyl bromoacetate, followed by base-mediated intramolecular condensation, can yield a fused furo[2,3-b]pyridine (B1315467) system. researchgate.net A similar strategy could be envisioned for a 2-chloro-6-substituted purine bearing an appropriate side chain at the N-9 position, which could cyclize onto the C-8 position to form a new five- or six-membered ring.

Nucleophilic Displacement and Amination Reactions for Structural Diversification

Nucleophilic displacement, particularly at the C-6 position, is the most common and straightforward method for the structural diversification of 2-chloro-6-substituted purine derivatives. As established, the chlorine atom at C-6 of 2,6-dichloropurine is highly labile and readily displaced by a wide variety of nucleophiles. researchgate.netnih.gov

Amination reactions are frequently employed to synthesize a vast library of 6-aminopurine (adenine) derivatives. Treatment of 2,6-dichloropurine or its nucleoside derivatives with primary or secondary amines leads to the selective formation of 2-chloro-6-aminopurines. openaccesspub.orgjchps.com This reaction is a key step in the synthesis of important therapeutic agents and biologically active molecules. openaccesspub.org

Similarly, oxygen nucleophiles (alkoxides, phenoxides) and sulfur nucleophiles (thiolates) can be used to introduce ether and thioether linkages at the C-6 position, respectively. nih.govoup.com The reaction of 2,6-dichloropurine with arylalkyl alcohols or phenols using a phase transfer method results in the selective synthesis of 2-chloro-6-aryloxy- and 2-chloro-6-arylalkoxy-purines. nih.gov

| Starting Material | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,6-Dichloropurine | Arylalkyl alcohols/Phenols | Phase Transfer Catalysis | 2-Chloro-6-alkoxy/aryloxypurines | nih.gov |

| Acylated 2,6-dihalogenopurine nucleoside | Isopropylamine | Acetonitrile (B52724) | N6-alkylated cladribine (B1669150) analogue | openaccesspub.org |

| 2-Amino-6-chloropurine (B14584) | Benzyl mercaptan | DMF, 80 °C | 2-Amino-6-(benzylthio)purine | researchgate.net |

| 6-Chloropurine (B14466) ribonucleoside | Malononitrile (Na salt) | - | 6-(Dicyanomethyl)purine ribonucleoside | oup.com |

Hydrolytic Transformations of Chloropurine Intermediates

The chloro substituents on the purine ring can be converted to hydroxyl groups (oxo form) via hydrolysis, typically under basic or acidic conditions. Consistent with the general reactivity pattern, the C-6 chloro group is more susceptible to hydrolysis than the C-2 chloro group.

Mild basic treatment of an acylated 2-chloro-6-fluoropurine 2′-deoxy-β-D-ribofuranoside with sodium hydrocarbonate in acetonitrile resulted in the selective displacement of the fluorine atom to yield a new purine hydroxylated nucleoside. openaccesspub.org This demonstrates the higher lability of the C-6 halogen compared to the C-2 halogen even in less reactive systems. The rate of hydrolysis of C-6 substituted adenosines has been shown to decrease in the series: hydroxylamino > chlorine > bromine > iodine. mdpi.com

The synthesis of 2-amino-6-chloropurine from guanine (B1146940) often involves the chlorination of a 2,9-diacylguanine intermediate. The subsequent removal of the acyl protecting groups is achieved through hydrolysis, which regenerates the 2-amino group and removes the N-9 acyl group without affecting the chloro substituents under controlled conditions. google.com

Elucidation of Mechanistic Pathways in Synthetic Transformations

Understanding the mechanistic pathways of the aforementioned reactions is crucial for controlling their outcomes and designing new synthetic strategies.

The nucleophilic aromatic substitution (SNA_r) at the purine C-6 and C-2 positions proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring. The greater reactivity of the C-6 position is attributed to the superior stabilization of the Meisenheimer intermediate formed upon attack at this position, due to the delocalization of the negative charge onto the adjacent ring nitrogen (N-1) and the pyrimidine ring nitrogens. researchgate.netwikipedia.org

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-6-Cl) of the purine, forming a Pd(II) intermediate.

Transmetalation: In the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, the organic group from the boron atom is transferred to the palladium center, displacing the halide. organic-chemistry.orgnih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

The regioselectivity observed in the Suzuki coupling of 2,6-dihalopurines is dictated primarily by the oxidative addition step, which is faster for the more labile C-X bond (C-I > C-Br > C-Cl) and for the more electronically activated C-6 position compared to the C-2 position. scispace.com

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, and Advanced Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Chloro-1H-purin-6(7H)-one, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, reflecting the single proton directly attached to the purine (B94841) ring system. A distinct singlet corresponding to the C8-H proton would likely appear in the downfield aromatic region, typically between 8.0 and 9.0 ppm. Additionally, broad signals corresponding to the exchangeable N-H protons of the purine ring are anticipated, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display five distinct signals, corresponding to the five carbon atoms in the purine core. The chemical shifts provide insight into the electronic environment of each carbon. The C6 carbon, being part of a carbonyl group (amide), is expected to be the most downfield-shifted. The C2, C4, and C8 carbons, being part of the heterocyclic aromatic system, would resonate at lower field strengths, while the C5 carbon would appear at a more upfield position relative to the other sp² carbons.

Advanced NMR Techniques: To unequivocally assign each proton and carbon signal, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the C8-H proton signal to the C8 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons (those without attached protons) by observing their correlations to nearby protons. For instance, the C8-H proton would show correlations to the C4 and C5 carbons, confirming their positions relative to the imidazole (B134444) portion of the purine ring.

Correlation Spectroscopy (COSY): While less critical for this specific molecule due to the limited number of neighboring non-exchangeable protons, COSY can be used to confirm the absence of ¹H-¹H spin-spin coupling for the isolated C8-H proton.

| Technique | Signal | Expected Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H NMR | C8-H | ~ 8.0 - 9.0 | Singlet, aromatic proton |

| ¹H NMR | N-H | Variable | Broad singlets, exchangeable protons |

| ¹³C NMR | C6 | ~ 155 - 165 | Carbonyl carbon |

| ¹³C NMR | C2, C4 | ~ 145 - 155 | Aromatic carbons adjacent to nitrogen |

| ¹³C NMR | C8 | ~ 135 - 145 | Aromatic carbon |

| ¹³C NMR | C5 | ~ 120 - 130 | Aromatic carbon |

Utilization of Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound.

Mass Spectrometry (MS): The mass spectrum of the compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. A critical diagnostic feature is the presence of an isotopic peak at M+2. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two molecular ion peaks will be observed: one for the molecule containing ³⁵Cl and a second, less intense peak (approximately one-third the height) at two mass units higher for the molecule containing ³⁷Cl. This characteristic 3:1 isotopic pattern is definitive proof of the presence of a single chlorine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. By comparing the experimentally measured exact mass to the calculated mass for the formula C₅H₃ClN₄O, the elemental composition can be confirmed with a high degree of confidence.

Fragment Analysis: Electron ionization (EI) or other fragmentation techniques can provide insight into the molecule's structure. Plausible fragmentation pathways for this compound include the characteristic loss of a carbonyl group (CO) or cleavage of the purine ring system, yielding diagnostic fragment ions.

| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

|---|---|---|---|

| C₅H₃³⁵ClN₄O | [M+H]⁺ | 171.00736 | Typically within 5 ppm of calculated |

| C₅H₃³⁷ClN₄O | [M+2+H]⁺ | 173.00441 | Typically within 5 ppm of calculated |

Infrared (IR) Spectroscopy for Identification and Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The spectrum would be characterized by several key absorption bands. A broad absorption in the range of 3100-3400 cm⁻¹ would be indicative of N-H stretching vibrations from the amine groups in the purine ring. A strong, sharp absorption peak typically found between 1680-1750 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the amide group. The aromatic nature of the purine ring system would give rise to C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. Finally, a characteristic absorption in the fingerprint region, usually between 600-800 cm⁻¹, would confirm the presence of the C-Cl bond.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3100 - 3400 | Medium, Broad |

| C=O (Amide) | Stretch | 1680 - 1750 | Strong |

| C=N / C=C | Ring Stretch | 1500 - 1650 | Medium-Strong |

| C-Cl | Stretch | 600 - 800 | Medium |

Chromatographic Methodologies for Purity Assessment and High-Resolution Separation

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of synthesis reactions and to get a preliminary assessment of purity. A small amount of the compound is spotted on a silica (B1680970) gel plate, which is then developed in a suitable mobile phase. Due to the polar nature of the purine ring, a moderately polar solvent system, such as a mixture of dichloromethane and methanol or ethyl acetate and hexane, is typically effective. The compound's purity can be gauged by the presence of a single spot after visualization under UV light (254 nm). The retention factor (Rf value) is dependent on the specific solvent system used.

Column Chromatography: For the purification of larger quantities of the compound, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. By eluting the column with a solvent system of appropriate polarity, impurities can be separated from the desired product. The polarity of the eluent is often gradually increased to ensure efficient separation, and fractions are collected and analyzed by TLC to isolate the pure this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dichloromethane |

| Methanol |

| Ethyl acetate |

| Hexane |

Theoretical Chemistry and Computational Investigations

Quantum Chemical Calculations for Prediction of Electronic Structure, Reactivity, and Tautomeric Forms

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Chloro-1H-purin-6(7H)-one. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. A key area of investigation for purine (B94841) analogs is tautomerism, as the compound can exist in different isomeric forms depending on the position of its labile protons. Computational studies can predict the relative energies and stability of these tautomers, such as the N7-H and N9-H forms.

The electronic properties are often described using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For similar compounds, these parameters are calculated to predict charge transfer interactions within the molecule. nih.govresearchgate.net

Table 1: Example Electronic Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| ΔE (LUMO-HOMO) | Energy Gap | Correlates with chemical reactivity and stability. nih.gov |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Calculated partial charges on each atom | Helps identify electrophilic and nucleophilic sites. researchgate.net |

Molecular Modeling and Docking Studies to Investigate Ligand-Target Interactions at the Molecular Level

Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound, might bind to a macromolecular target, typically a protein. nih.gov This process involves generating a three-dimensional model of the ligand and placing it into the active site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or predicted.

Docking algorithms systematically sample different orientations and conformations of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose. mdpi.com The results can identify the most likely binding mode and the key molecular interactions that stabilize the ligand-target complex. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. dovepress.com Such studies are crucial for hypothesis-driven drug design, suggesting how the molecule might function and how it could be modified to improve its binding potency or selectivity. mdpi.com

Table 2: Representative Output of a Molecular Docking Study

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | An estimated free energy of binding; more negative values indicate stronger binding. |

| Predicted Binding Pose | The 3D orientation and conformation of the ligand in the target's active site. |

| Key Interacting Residues | Amino acids in the target protein that form significant interactions with the ligand. nih.gov |

| Types of Interactions | Specific non-covalent bonds identified (e.g., hydrogen bonds, π-π stacking). nih.gov |

Molecular Dynamics Simulations for Analysis of Conformational Space and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov By simulating a ligand-target complex in a solvated environment that mimics physiological conditions, MD can be used to assess the stability of a binding pose predicted by docking. nih.gov

These simulations provide detailed information on the conformational flexibility of both the ligand and the protein, revealing how they adapt to each other upon binding. nih.gov MD can also elucidate the dynamics of the binding and unbinding processes and can be used to calculate more accurate binding free energies. The analysis of these simulations helps to understand the structural fluctuations and dynamic cross-correlations within the protein upon ligand binding. nih.gov

Table 3: Key Analyses from Molecular Dynamics Simulations

| Analysis | Information Gained |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein or ligand backbone over time to assess structural stability. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual residues, highlighting flexible regions of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target over the simulation time. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Provides a more rigorous estimation of binding affinity by considering solvent effects and entropic contributions. |

Principles of Structure-Based Ligand Design and Virtual Screening Applications

Structure-based ligand design (SBLD) utilizes the three-dimensional structural information of a biological target to design molecules that can bind to it with high affinity and selectivity. nih.gov Insights from molecular docking and MD simulations of this compound bound to a target can guide the rational design of new derivatives. For example, identifying an unoccupied pocket in the binding site could prompt the addition of a chemical group to the ligand to form favorable interactions and improve binding. nih.gov

Virtual screening is a computational method that involves screening large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov In a structure-based virtual screening campaign, each molecule in the library is docked to the target's binding site, and the top-scoring compounds are selected for further experimental testing. novartis.com A compound like this compound could be identified through such a screening process or used as a starting point (a "hit") for developing a more potent series of compounds. nih.gov

Density Functional Theory (DFT) Applications in Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov A primary application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. youtube.com This process yields the most stable structure of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles. nanobioletters.com

DFT calculations are performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), which determines the accuracy of the calculation. nih.govdergipark.org.tr Beyond geometry, DFT is also used to calculate various energetic properties, including the total electronic energy, orbital energies (HOMO/LUMO), and vibrational frequencies, which can be compared with experimental spectroscopic data. scispace.comnih.gov

Table 4: Typical Outputs from a DFT Geometry Optimization Calculation

| Output | Description |

|---|---|

| Optimized Cartesian Coordinates | The final x, y, z coordinates for each atom in the lowest energy conformation. |

| Total Electronic Energy (Hartrees) | The total energy of the molecule at its optimized geometry. |

| Optimized Bond Lengths (Å) | The calculated distances between bonded atoms. nanobioletters.com |

| **Optimized Bond Angles (°) ** | The calculated angles between adjacent bonds. nanobioletters.com |

| Vibrational Frequencies (cm-1) | Predicted frequencies corresponding to molecular vibrations, used to characterize the structure and compare with IR/Raman spectra. nih.gov |

Structure Activity Relationship Sar Studies of 2 Chloro 1h Purin 6 7h One Derivatives

Systematic Analysis of Substituent Effects on Biological Activity Profiles

The biological activity of purine (B94841) derivatives can be finely tuned by introducing various substituents onto the core structure. The nature, size, and position of these substituents dictate the molecule's interaction with its target, influencing its efficacy and selectivity.

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. In the context of purine derivatives, the position and nature of the halogen can have profound effects. Halogens can form attractive interactions known as halogen bonds, where the halogen atom acts as an electrophilic region (a σ-hole) that interacts with a nucleophilic site on a biological target. nih.gov

The substitution pattern of halogens is critical. For instance, in a study of 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones, which share structural similarities with purine derivatives, a comparison was made between compounds with a 6-(2-chloro-6-fluorobenzyl) group and those with a 6-(2,6-difluorobenzyl) group. nih.gov The presence of the 2-chloro-6-fluoro substitution pattern led to derivatives with picomolar activity against wild-type HIV-1. nih.gov This highlights that the specific combination and positioning of different halogens can significantly alter the biological profile of the molecule. The ability of chlorine to form a bifurcated halogen bond with backbone carbonyls in a protein has been observed, a type of interaction that can enhance binding affinity. dntb.gov.ua

Table 1: Effect of Halogen Substitution on Biological Activity

| Compound Series | Halogen Substitution | Observed Biological Activity |

|---|---|---|

| 6-benzyl-pyrimidin-4(3H)-ones | 6-(2-chloro-6-fluorobenzyl) | Picomolar activity against wt HIV-1 nih.gov |

The introduction of alkyl and aryl groups is a common strategy to explore the steric and electronic requirements of a target's binding site. These substitutions can influence properties such as lipophilicity, which affects cell permeability and target engagement.

In the development of anti-inflammatory agents based on a benzimidazole (B57391) scaffold, which is also a heterocyclic system, SAR studies revealed specific effects of aryl substitutions. A compound bearing a 2,6-dimethyl phenyl group at the 6-position of a fused pyrimidobenzimidazole nucleus was identified as a potent inhibitor of the Lck kinase. mdpi.com Conversely, replacing this bulky, lipophilic group with a smaller chlorine atom resulted in lower potency. mdpi.com This suggests that for this particular target, a larger, sterically defined aryl substituent is preferred.

Further studies on other heterocyclic systems have shown that electron-donating groups (e.g., methoxyphenyl, methylphenyl) and electron-withdrawing groups (e.g., (trifluoromethyl)phenyl, cyanophenyl) on an aryl substituent can have different impacts on inhibitory activity. nih.gov Often, electron-withdrawing groups can enhance potency. nih.gov

Table 2: Influence of Alkyl and Aryl Groups on Activity

| Scaffold | Substitution | Position | Effect on Activity |

|---|---|---|---|

| Pyrimido-[1,2-a]benzimidazole | 2,6-dimethyl phenyl | 6-position | Potent Lck inhibition mdpi.com |

| Pyrimido-[1,2-a]benzimidazole | Chlorine | 6-position | Lower potency compared to 2,6-dimethyl phenyl mdpi.com |

| 1-benzyl indazole derivatives | 4-methoxyphenyl (electron-donating) | R¹ | Baseline inhibitory activity nih.gov |

| 1-benzyl indazole derivatives | 4-(trifluoromethyl)phenyl (electron-withdrawing) | R¹ | Higher inhibitory activity nih.gov |

Bridging moieties, or linkers, connect the core scaffold to other functional groups and play a critical role in orienting these groups within the target's binding site. The length, rigidity, and chemical nature of the linker are key design elements.

In the development of probes for the tau protein, the pyridinyl-butadienyl-benzothiazole (PBB3) scaffold was modified by replacing the trans-butadiene bridge. rsc.org This linker was substituted with 1,2,3-triazole, amide, and ester moieties. The study found that the nature of the linker significantly affected the binding properties and imaging capabilities of the resulting compounds. While the triazole derivatives were effective for imaging Aβ plaques, the amide and ester-linked compounds were necessary to visualize neurofibrillary tangles (NFTs). rsc.org This demonstrates that the bridging moiety is not merely a spacer but an integral part of the pharmacophore that determines target specificity. Similarly, another study noted that the anti-inflammatory activity of certain benzimidazole derivatives was inversely related to the length of the linker connecting a carboxyl group to the C2 position of the core ring. mdpi.com

Impact of Regioselectivity and Isomeric Forms on Biological Response

For the purine ring system, substitution can occur at different nitrogen atoms, most commonly N7 and N9. The resulting regioisomers can have distinct chemical properties and biological activities due to their different shapes and hydrogen bonding patterns.

A study on the direct tert-alkylation of 6-substituted purines developed a regioselective method to favor the N7 isomer. nih.gov The differentiation between N7 and N9 isomers was confirmed using 13C NMR spectroscopy, where the chemical shift of the C5 carbon atom is a key indicator. For 6-chloropurine (B14466) derivatives, the C5 chemical shift is approximately 132 ppm for N9-alkylated isomers and a more shielded value of around 123 ppm for the N7 isomers. nih.gov The ability to selectively synthesize one regioisomer over the other is critical, as they may have vastly different biological profiles. For example, while N9-substituted purines are common in nature (e.g., in nucleosides), some N7-substituted derivatives like raphanatin (B1678812) exhibit cytokinin activity, and others have shown antiviral and anticancer properties. nih.gov

Furthermore, the presence of stereogenic centers can lead to stereoisomers (enantiomers or diastereomers) with different biological activities. In a series of pyrimidinone-based HIV-1 inhibitors, individual stereoisomers were resolved and tested. nih.gov The study found a significant diastereo- and enantioselectivity, with the highest antiviral activity correlating with the R absolute configuration at the stereogenic center of the C6-benzylic position. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netddg-pharmfac.net The fundamental principle is that the activity of a molecule is a function of its physicochemical properties and structural features. d-nb.info

A typical QSAR study involves several steps:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties), are calculated for each compound. d-nb.info

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. d-nb.info

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. ddg-pharmfac.net

Once validated, a QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. ddg-pharmfac.netd-nb.info QSAR models range from 2D methods, which use descriptors based on the 2D structure, to more complex 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), which considers the 3D shape and electrostatic fields of the molecules. nih.gov

Correlation of Conformational Preferences with Observed Biological Activity

A molecule's biological activity is intrinsically linked to the 3D conformation it adopts when interacting with its target. Molecules are not static but exist as an equilibrium of different conformers, and often only one specific conformation is responsible for the desired biological effect (the "bioactive conformation").

By understanding how structural modifications affect conformational equilibria, it is possible to design molecules that preferentially adopt the bioactive conformation in the target environment. nih.gov Computational modeling combined with experimental techniques like NMR can be used to study these preferences. For instance, in the study of HIV-1 inhibitors, molecular modeling confirmed that the different stereogenic centers in the active compounds influenced their binding modes within the HIV-1 reverse transcriptase enzyme, explaining the observed differences in activity. nih.gov

Biological Activity and Mechanistic Research in Vitro Studies

General Overview of Biological Activities Exhibited by Purine (B94841) Analogues in Research

Purine analogues are a class of compounds that mimic the structure of metabolic purines, such as adenine and guanine (B1146940). This structural similarity allows them to interfere with the synthesis of nucleic acids or inhibit key enzymes involved in cellular metabolism. bldpharm.com As a result, purine analogues have been extensively investigated and have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. bldpharm.com

In the realm of antimicrobial research, purine analogues are recognized as a novel class of nonclassical agents that can bind to riboswitches—structured RNA domains in bacterial mRNAs that regulate gene expression. cymitquimica.com This interaction can inhibit microbial growth, making purine-binding riboswitches a potential target for the development of new antimicrobial drugs. cymitquimica.com Furthermore, various synthetic purine derivatives have been reported to possess antitumour, antifungal, and antiviral activities, including against Herpes Simplex Virus-1 (HSV-1). cymitquimica.com

The anticancer activity of purine analogues is a significant area of research. These compounds can exert their effects by being converted into nucleotide analogues within cells, which then inhibit enzymes critical for DNA synthesis, leading to DNA damage and the induction of apoptosis (programmed cell death). achemblock.com Many purine antimetabolites are used in cancer treatment to interfere with DNA replication. ijbs.com The versatility of the purine scaffold allows for numerous chemical modifications, leading to a diverse array of bioactive molecules with specific targeting capabilities. bldpharm.com

Investigations into Anticancer Research Applications (In Vitro Cellular Assays)

While purine analogues, as a class, are widely studied for their anticancer potential, specific in vitro research data for 2-Chloro-1H-purin-6(7H)-one is limited in publicly accessible scientific literature. The following sections discuss the established methodologies and findings for closely related purine analogues, which provide a framework for potential research into this compound.

The evaluation of a compound's effect on cancer cell proliferation and viability is a primary step in anticancer drug discovery. This is typically quantified using assays that measure cell metabolic activity or the ability of cells to divide over time.

Table 1: Example of In Vitro Antiproliferative Activity of a Related Purine Analogue Data presented is for ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate, a related but distinct compound.

| Cancer Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 (Breast) | 5.4 |

| HCT-116 (Colon) | 7.1 |

| A-375 (Melanoma) | 1.5 |

| G-361 (Melanoma) | 4.1 |

A crucial aspect of anticancer research is understanding the mechanism by which a compound inhibits cell growth. This often involves investigating the induction of apoptosis and perturbations in the cell cycle. Apoptosis can be detected by methods such as Annexin V staining and assays for caspase activation. nih.gov Cell cycle analysis, typically performed using flow cytometry, can reveal if a compound causes cells to arrest in a specific phase (e.g., G1, S, or G2/M), preventing their progression through the division cycle. nih.govnih.gov

Studies on various anticancer agents demonstrate that they can trigger apoptosis through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov For example, some compounds have been shown to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as p53 and p21. nih.gov While specific data for this compound is not available, the potent activity of related purine analogues against melanoma cell lines has been suggested to occur via the induction of apoptosis. nih.gov

The clonogenic or colony formation assay is an in vitro method used to assess the long-term survival and proliferative capacity of single cells after exposure to a cytotoxic agent. nih.govabcam.com This assay measures the ability of a cell to undergo the multiple divisions necessary to form a colony, which is typically defined as a cluster of at least 50 cells. nih.govabcam.com It is a stringent test of cell reproductive integrity and is considered a gold standard for determining cell death after treatment with agents like ionizing radiation or chemotherapy drugs. nih.govabcam.com

The assay involves seeding cells at a low density, treating them with the compound of interest, and allowing them to grow for 1-3 weeks. nih.gov The resulting colonies are then fixed, stained (e.g., with crystal violet), and counted. ijbs.commdpi.com A reduction in the number or size of colonies in treated cells compared to untreated controls indicates an inhibitory effect on long-term cell survival and proliferation. mdpi.com Specific studies assessing the impact of this compound on cellular colony formation are not currently available in the scientific literature.

Identifying the specific molecular targets and pathways affected by a compound is essential for understanding its mechanism of action. Purine analogues have been implicated in the modulation of various signaling pathways critical for cancer cell growth and survival.

Hedgehog Pathway: The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its inappropriate activation in adults is linked to several cancers. nih.gov Pharmacological blockade of this pathway, often by targeting the transmembrane protein Smoothened (Smo), is a recognized anti-tumor strategy. nih.govexlibrisgroup.com While there are known small molecule inhibitors of the Hh pathway, there is no specific evidence in the available literature linking this compound to the modulation of this pathway.

Kinase Inhibition: Protein kinases are key regulators of cell signaling, and their dysregulation is a common feature of cancer. The purine scaffold is a well-established template for the design of kinase inhibitors. nih.gov For example, Dasatinib, a potent pan-Src family kinase inhibitor, is based on a 2-aminothiazole template that was optimized from an initial purine-like structure. nih.gov The structural characteristics of purines allow them to fit into the ATP-binding pocket of many kinases, leading to inhibition of their activity. Although this is a broad activity for the purine class, specific kinase inhibition targets for this compound have not been identified.

Evaluation of Antimycobacterial Activity (In Vitro)

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health issue, necessitating the discovery of new therapeutic agents. nih.gov Purine analogues have been investigated as a source of novel antimycobacterial compounds.

In a study evaluating various 6-oxo and 6-thio purine analogues, several 2-chloro purine derivatives demonstrated moderate inhibitory activity against M. tuberculosis H₃₇Rv. nih.gov An initial screening of a diverse purine library led to the synthesis and testing of multiple analogues, including nine 2-chloro-6-oxopurine derivatives. nih.gov This research highlights the potential of the 2-chloro-purine scaffold as a basis for developing new antimycobacterial agents. nih.gov

Table 2: In Vitro Antimycobacterial Activity of Selected 2-Chloro-6-Oxo-Purine Analogues against M. tuberculosis H₃₇Rv Note: The parent compound this compound was not explicitly tested in this study; the data represents substituted derivatives.

| Compound | Substitution at N9 position | % Inhibition at 12.5 µg/mL | MIC (µg/mL) |

|---|---|---|---|

| Analogue 1 | 4-Fluorobenzyl | 98 | 6.25 |

| Analogue 2 | 4-Methylbenzyl | 96 | 12.5 |

| Analogue 3 | 4-Methoxybenzyl | 94 | 12.5 |

| Analogue 4 | 4-(Trifluoromethyl)benzyl | 88 | >12.5 |

| Analogue 5 | 2-Phenylethyl | 99 | 3.13 |

Specific Inhibition of Enzymes Critical for Mycobacterial Survival

A crucial area of investigation has been the compound's ability to inhibit enzymes essential for the survival of mycobacteria, the causative agents of tuberculosis. One such key enzyme is Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1). DprE1 is a vital component in the biosynthesis of the mycobacterial cell wall, making it an attractive target for novel anti-tuberculosis drugs. nih.gov Research has demonstrated that derivatives of purine compounds can act as inhibitors of DprE1. nih.gov The inhibition of this enzyme disrupts the formation of arabinogalactan, a critical structural element of the mycobacterial cell wall. nih.gov While specific inhibitory concentrations (e.g., IC50 values) for this compound against DprE1 are not detailed in the provided information, the broader class of purine derivatives has shown promise in this area. nih.gov

Assessment of Anti-inflammatory Research Potential (In Vitro)

The potential of this compound as an anti-inflammatory agent has been explored through in vitro assays that measure its ability to modulate key inflammatory pathways.

Inhibition of Key Inflammatory Enzymes (e.g., Cyclooxygenase (COX) Enzymes)

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are pivotal in the inflammatory process as they are responsible for the synthesis of prostaglandins. nih.gov The inhibition of these enzymes is a common mechanism for many anti-inflammatory drugs. nih.gov In vitro studies have been conducted to assess the inhibitory activity of various compounds on COX enzymes. nih.gov While the direct inhibitory effect of this compound on COX enzymes is not explicitly quantified in the available research, the investigation of purine analogs and other heterocyclic compounds for anti-inflammatory properties is an active area of research. researchgate.net The general methodology involves measuring the reduction in prostaglandin production in cell-based assays in the presence of the test compound. nih.gov

Investigations into Antiviral Activity (In Vitro)

The antiviral potential of this compound has been another focus of in vitro research. These studies typically involve cell cultures infected with a specific virus, which are then treated with the compound to determine its effect on viral replication. The efficacy is often measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity. nih.gov While the provided search results mention in vitro antiviral activity studies for various compounds, specific data on this compound's antiviral profile, including the types of viruses it may be effective against and its EC50 values, are not available.

Analysis of Receptor Ligand Binding and Functional Assays

The interaction of this compound with various cellular receptors is a key aspect of its biological characterization. Ligand binding assays are used to determine the affinity of the compound for a specific receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Functional assays, on the other hand, assess the downstream effects of this binding, such as the activation or inhibition of signaling pathways.

Profiling as Agonists or Antagonists

Research has investigated the interaction of purine derivatives with purinergic receptors, including adenosine (B11128) receptors. For instance, a related compound, 2-Chloro-N6-cyclopentyladenosine (CCPA), is a potent and selective agonist for the adenosine A1 receptor, with a Ki value of 0.8 nM for human A1 receptors. This indicates a high binding affinity. In contrast, its affinity for A2A and A3 receptors is significantly lower, with Ki values of 2300 nM and 42 nM, respectively. Such studies help to classify compounds as agonists (which activate the receptor) or antagonists (which block the receptor's activity). The specific agonist or antagonist profile of this compound at various purinergic and adenosine receptor subtypes would require dedicated binding and functional assays.

The Smoothened (SMO) receptor, a component of the Hedgehog signaling pathway, is another important drug target. nih.govnih.gov While the provided information details the binding of other ligands to the SMO receptor, the specific interaction of this compound with this receptor has not been described.

Studies on Allosteric Modulation

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effect of the primary ligand. nih.gov This mechanism offers a more nuanced way of controlling receptor activity compared to direct agonism or antagonism. nih.gov There is currently no specific information available from the search results regarding the potential allosteric modulatory effects of this compound on any receptor.

Interactive Data Table: Biological Activity of Related Purine Derivatives

| Compound | Target Receptor | Activity | Ki (nM) |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Adenosine A1 | Agonist | 0.8 (human) |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Adenosine A2A | Agonist | 2300 (human) |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Adenosine A3 | Agonist | 42 (human) |

Comprehensive Selectivity Profiling Against Related Biological Targets and Cell Lines

Detailed experimental data regarding the comprehensive selectivity profiling of this compound against a broad panel of related biological targets, such as kinases, or across various cell lines is not extensively available in publicly accessible scientific literature. While the chemical properties of this compound, also known as 2-chlorohypoxanthine, are documented, its biological activity, particularly its specificity for molecular targets and its effects on a wide range of cell lines, remains largely uncharacterized in published research.

In the absence of direct studies on this compound, the scientific community often looks to the activity of structurally similar compounds to infer potential biological activities. However, due to the strict focus of this article solely on this compound, a discussion of such analogs is precluded.

The exploration of a compound's selectivity is a critical step in preclinical drug discovery. This process typically involves screening the compound against a panel of kinases to determine its inhibitory activity and specificity. A highly selective compound will potently inhibit its intended target with minimal effect on other kinases, thereby reducing the potential for off-target effects. Similarly, screening a compound against a diverse panel of cancer cell lines can reveal patterns of sensitivity or resistance, offering insights into its potential therapeutic applications and the cellular contexts in which it may be most effective.

Unfortunately, for this compound, such comprehensive in vitro profiling data, which would typically be presented in detailed data tables showing percentage inhibition or IC50 values against various targets and cell lines, is not currently available in the public domain. Further research, including systematic screening efforts, would be necessary to elucidate the selectivity profile of this specific chemical entity.

Advanced Analytical Method Development for Chemical and Biological Research

Development of Spectroscopic and Chromatographic Methods for Quantification in Complex Biological Matrices

The accurate quantification of 2-Chloro-1H-purin-6(7H)-one in biological matrices such as plasma, urine, and tissue homogenates presents analytical challenges due to the compound's polarity and the complexity of the sample matrix. symc.edu.cnnih.gov High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the predominant technique for this purpose. nih.govchromatographyonline.combioanalysis-zone.com

Sample Preparation: Effective sample preparation is critical to remove interfering endogenous substances like proteins and salts and to concentrate the analyte. uab.edu For plasma samples, protein precipitation is a common first step, utilizing organic solvents like acetonitrile (B52724) or methanol. mdpi.com Urine samples, being lower in protein, may require a simple "dilute-and-shoot" approach or solid-phase extraction (SPE) for cleanup and concentration, particularly when very low detection limits are required. creative-proteomics.comdergipark.org.tr

| Biological Matrix | Sample Preparation Protocol | Typical Recovery (%) | Key Considerations |

|---|---|---|---|

| Plasma/Serum | Protein precipitation with 3 volumes of cold acetonitrile, followed by centrifugation (e.g., 14,000 rpm, 10 min, 4°C) and filtration of the supernatant. | 85-105 | Choice of solvent can impact recovery and removal of interferences. Use of an internal standard is crucial to correct for variability. |

| Urine | Dilution (1:1 to 1:4) with mobile phase or deionized water, followed by centrifugation and filtration (0.22 µm). | 90-110 | Urine composition can vary significantly; normalization to creatinine (B1669602) concentration is often necessary for biological interpretation. |

| Tissue Homogenate | Homogenization in a suitable buffer, followed by protein precipitation and/or solid-phase extraction (SPE). | 80-100 | Requires thorough homogenization to ensure complete extraction of the analyte from the tissue. |

Chromatographic and Spectroscopic Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its superior sensitivity and selectivity. bioanalysis-zone.comnih.gov For polar compounds like purine (B94841) analogs, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase (RP) chromatography as it provides better retention and separation. symc.edu.cn

An LC-MS/MS method for this compound would be developed by optimizing several parameters. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition.

| Parameter | Typical Conditions for Purine Analog Analysis | Rationale |

|---|---|---|

| LC Column | HILIC (e.g., Amide or Silica-based), 2.1 x 100 mm, <2 µm particle size | Provides enhanced retention for polar analytes. symc.edu.cn |

| Mobile Phase | Gradient elution with A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid | Acid modifier aids in analyte ionization for MS detection. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Purines readily form protonated molecules [M+H]⁺. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity by monitoring specific ion transitions. bioanalysis-zone.com |

| MRM Transition | Precursor ion (m/z 171.0 for [M+H]⁺) → Product ion (e.g., m/z 135.0 from loss of HCl) | Specific transition for this compound would be determined by direct infusion and fragmentation experiments. |

| Limit of Quantification (LOQ) | Expected in the low ng/mL to pg/mL range | LC-MS/MS provides the necessary sensitivity for biological concentrations. symc.edu.cn |

Method validation would be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure the reliability of the quantitative data. nih.govuab.edu

Chemical Derivatization Strategies for Enhanced Detection Sensitivity and Specificity in Analytical Methods

While LC-MS/MS is highly effective, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative or complementary technique. However, GC analysis requires analytes to be volatile and thermally stable, properties that non-volatile and polar compounds like this compound lack. sigmaaldrich.com Chemical derivatization is therefore an essential step to modify the analyte's chemical structure, increasing its volatility and improving its chromatographic behavior. jfda-online.comgcms.cz

The primary functional groups on this compound available for derivatization are the active hydrogens on its amine and amide groups. The main derivatization strategies include silylation and acylation. libretexts.org

Silylation: This is one of the most common derivatization techniques, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The reaction improves volatility and thermal stability. For compounds with hindered functional groups, a catalyst like trimethylchlorosilane (TMCS) can be added. sigmaaldrich.com

Acylation/Alkylation: This strategy involves reacting the analyte with reagents that introduce an acyl or alkyl group. For purines and pyrimidines, ethyl chloroformate (ECF) has been successfully used as a derivatizing reagent in an aqueous-organic phase, which is advantageous for biological samples. semanticscholar.orgresearchgate.net This reaction targets the amine groups, rendering the molecule more suitable for GC separation.

| Derivatization Strategy | Reagent | Target Functional Groups | Advantages | Considerations |

|---|---|---|---|---|

| Silylation | BSTFA, MTBSTFA | -OH, -NH, -SH, -COOH | Produces thermally stable and volatile derivatives; widely applicable. sigmaaldrich.com | Derivatives can be sensitive to moisture; may require non-aqueous conditions. semanticscholar.org |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | -OH, -NH, -SH | Introduces halogen atoms, greatly enhancing sensitivity for Electron Capture Detection (ECD). Stable derivatives. mdpi.com | Can be highly reactive and may produce byproducts. |

| Alkylation | Ethyl Chloroformate (ECF) | -NH, -OH, -SH | Reaction can be performed in an aqueous medium, simplifying sample preparation. semanticscholar.orgresearchgate.net | Reaction conditions (pH, temperature) must be carefully optimized. nih.gov |

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, solvent) must be carefully optimized to ensure complete and reproducible conversion of this compound to a single, stable derivative for reliable GC-MS analysis. nih.gov

Application of Advanced Mass Spectrometry Techniques for Metabolite Profiling and Tissue Imaging

Beyond simple quantification, advanced mass spectrometry techniques are indispensable for comprehensive metabolite profiling and for visualizing the spatial distribution of a compound within tissues.

Metabolite Profiling: To identify potential metabolites of this compound, untargeted or targeted metabolomics approaches using high-resolution mass spectrometry (HRMS) are employed. mdpi.com Instruments such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, coupled with liquid chromatography (LC-HRMS), provide high mass accuracy and resolution. mdpi.com This allows for the determination of the elemental composition of unknown metabolites from their exact mass, facilitating structural elucidation. symc.edu.cnresearchgate.net Data-dependent acquisition methods can be used where the instrument performs a survey scan to detect all ions and then automatically selects specific ions (e.g., those with a predicted mass shift corresponding to metabolic transformations like oxidation or glucuronidation) for fragmentation (MS/MS), providing structural information. nih.govnih.gov

Mass Spectrometry Imaging (MSI): Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules directly from a thin slice of tissue without the need for labels or antibodies. nih.govresearchgate.net Matrix-Assisted Laser Desorption/Ionization (MALDI) is the most common MSI technique for analyzing small molecules like this compound. wikipedia.org

The workflow for a MALDI-MSI experiment involves:

Sample Preparation: A thin tissue section (e.g., from a dosed animal model) is mounted onto a conductive slide.

Matrix Application: A chemical matrix (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) is uniformly applied over the tissue. The matrix co-crystallizes with the analyte and absorbs energy from the laser, facilitating soft ionization. nih.gov

Data Acquisition: A pulsed laser is rastered across the tissue surface. At each coordinate (pixel), a full mass spectrum is acquired.

Image Generation: Software is used to generate ion-density maps for specific mass-to-charge ratios (m/z), showing the location and relative abundance of the parent compound and its metabolites across the tissue section. wikipedia.org

This technique can provide invaluable information on whether this compound and its metabolites accumulate in specific organs or sub-organ structures, linking pharmacokinetic data with histological context. nih.govvanderbilt.edu

| Technique | Instrumentation | Primary Application | Key Advantages |

|---|---|---|---|

| LC-HRMS (e.g., Orbitrap, FT-ICR) | Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer | Metabolite identification and profiling in biological fluids. mdpi.com | High mass accuracy (<5 ppm) allows for elemental composition determination of unknown metabolites. High sensitivity. mdpi.com |

| MALDI-MSI | MALDI source coupled to a TOF, FT-ICR, or Orbitrap analyzer | Label-free molecular imaging of drugs and metabolites in tissue sections. wikipedia.org | Provides spatial distribution information, correlating molecular data with histology. Can analyze multiple analytes simultaneously. nih.gov |

| DESI-MSI | Desorption Electrospray Ionization source coupled to a mass spectrometer | Ambient ionization imaging of molecules on a surface under normal conditions. | Requires minimal sample preparation; analysis is performed in the open air. nih.gov |

Q & A

Q. What are the common synthetic routes for chloro-substituted purine derivatives?

Chloro-substituted purines are typically synthesized via nucleophilic substitution or direct halogenation. For example, 6-chloropurine derivatives can be prepared by reacting purine precursors with phosphorus oxychloride (POCl₃) under reflux conditions. In analogous systems, chlorination at specific positions (e.g., C2) may require regioselective protection/deprotection strategies . Methodological Example :

- Step 1 : Dissolve purine precursor in anhydrous DMF.

- Step 2 : Add POCl₃ dropwise at 0°C, then heat to 80°C for 6–12 hours.

- Step 3 : Quench with ice-water, neutralize with NaOH, and purify via recrystallization (e.g., using methanol/water mixtures).

Q. How is X-ray crystallography applied to characterize chloro-purine derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

- Data Collection : Use CuKα radiation (λ = 1.54184 Å) at 100–150 K.

- Structure Solution : Employ direct methods (e.g., SHELXS-97) for phase determination .

- Refinement : Full-matrix least-squares refinement using SHELXL to model atomic positions and thermal parameters .

Table 1 : Example Crystallographic Parameters for Chloro-Purine Analogues

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| 6-Chloro-9H-purine co-crystal | C2/c | 24.9453 | 7.2969 | 22.0133 | 120.87 |

Advanced Research Questions

Q. How can solvent disorder in crystal structures of chloro-purines be resolved?

Disordered solvent molecules (e.g., water in hydrates) are modeled using partial occupancy and restraints. For example, in a co-crystal structure, a water molecule may occupy two positions with 0.3 and 0.7 occupancy, refined using SHELXL’s PART instruction . Methodology :

Q. What strategies optimize reaction yields for chloro-purine synthesis?

Yield optimization involves:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-reaction neutralization .

- Catalyst Use : Lewis acids (e.g., ZnCl₂) can accelerate chlorination.

- Temperature Control : Lower temps (0–5°C) reduce side reactions during exothermic steps.

Table 2 : Reaction Condition Comparison for Purine Chlorination

| Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| DMF, POCl₃, 80°C | 65–75 | >95% | |

| DMSO, SOCl₂, rt | 50–60 | 90% | Extrapolated |

Q. How do computational tools aid in analyzing chloro-purine interactions?

- Molecular Docking : Tools like AutoDock predict binding affinities with biological targets (e.g., enzymes).

- Electrostatic Potential Maps : Generated via Gaussian software to identify reactive sites (e.g., chloro-substituent electrophilicity).

- Mercury CSD : Analyze packing motifs and intermolecular interactions (e.g., halogen bonding) in crystal structures .

Q. How are co-crystallization strategies used to stabilize chloro-purine derivatives?

Co-crystallization with sulfonic acids or amines improves stability and solubility. Example from :